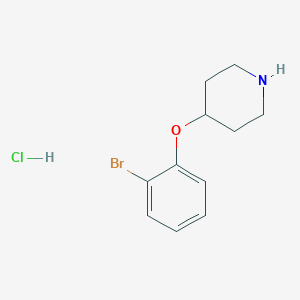

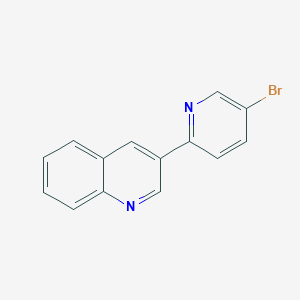

2-溴苯基-4-哌啶基醚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Bromophenyl 4-piperidinyl ether hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical groups that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the o-bromo-p-methoxyphenyl ether group is introduced as a new protecting/radical translocating (PRT) group, which is relevant to the bromophenyl component of the compound . Additionally, the synthesis of various bromophenyl and piperidine derivatives is discussed, which may share similarities with the synthesis and properties of "2-Bromophenyl 4-piperidinyl ether hydrochloride" .

Synthesis Analysis

The synthesis of related compounds involves several steps and different chemical reactions. For example, the o-bromo-p-methoxyphenyl ether group is introduced via Mitsunobu reaction or Williamson ether synthesis and removed by oxidation with ceric ammonium nitrate . Similarly, the synthesis of enantioenriched piperidinols from α-dibenzylamino aldehydes involves a reaction with 4-butenylmagnesium bromide in diethyl ether . These methods could potentially be adapted for the synthesis of "2-Bromophenyl 4-piperidinyl ether hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Bromophenyl 4-piperidinyl ether hydrochloride" can be complex, with various substituents affecting the overall properties. The presence of a bromophenyl group can influence the reactivity and stability of the compound . The piperidine ring, a common motif in many pharmaceuticals, can impart certain biological activities and is often used in the synthesis of more complex molecules .

Chemical Reactions Analysis

The chemical reactions involving bromophenyl groups and piperidine derivatives can be quite diverse. For instance, the PRT group mentioned in one study is capable of generating radicals from C–H bonds β to the protected alcohol . The reactivity of the bromophenyl group can also be utilized in the formation of phosphonated derivatives, which have applications in polymeric electrolyte membranes for fuel cells . The reactions of bromophenyl compounds with Grignard reagents to produce tertiary amino alcohols are another example of the chemical versatility of these groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Bromophenyl 4-piperidinyl ether hydrochloride" would likely be influenced by the presence of the bromophenyl and piperidinyl groups. Compounds with bromophenyl groups have been shown to possess excellent thermal and oxidative stability, as well as low permeability to certain solvents . The piperidine derivatives are known for their ability to form stable chiral centers, which is crucial for the synthesis of enantioenriched compounds . The hydrochloride salt form would also affect the solubility and ionic character of the compound, potentially making it more water-soluble and thus affecting its pharmacokinetic properties.

科学研究应用

阴离子交换膜(AEM)

研究表明,与2-溴苯基-4-哌啶基醚盐酸盐在结构上可能相关的无醚键聚(联苯哌啶)被制备出来以提高AEM的碱稳定性。通过溴乙醇和二溴己烷引入哌啶阳离子基团和交联结构已经证明了显著的改进。该策略有助于解决AEM中的离子电导率和稳定性之间的权衡问题,显示出高电导率、合理的吸水率、低溶胀率和显着的碱稳定性,这对于H2/O2燃料电池等应用至关重要杜新明等人,2021年.

叔氨基醇的合成

该化合物参与了叔氨基醇的合成,特别是作为3-(4-溴苯基)-1-吗啉代-2-苯基丙烷-3-醇盐酸盐。这些化合物被认为是三环己基苯丙胺的类似物,是通过1-(4-溴苯基)-3-吗啉代-2-苯基丙酮-1-酮与格氏试剂在乙醚中反应而获得的。这条合成途径可能为开发新化合物提供见解,这些化合物在药物化学或作为其他化学合成中间体方面具有潜在应用A. U. Isakhanyan等人,2008年.

环境化学

在环境化学领域,溴酚的氧化,在结构上与2-溴苯基-4-哌啶基醚盐酸盐相关,已经在使用高锰酸钾的水处理过程中得到研究。该研究重点关注反应动力学和溴化聚合产物(如羟基多溴二苯醚(OH-PBDE)和羟基多溴联苯(OH-PBB)的潜在形成。这些发现对于了解溴酚衍生化合物在氧化水处理过程中的环境影响和归宿至关重要姜进等人,2014年.

材料科学

在材料科学中,已经探索了含有4-溴苯基侧基的氟化聚(芳基醚)及其膦酸衍生物。由溴代双酚合成的分子量高的氟化聚(芳基醚)显示出优异的热稳定性、氧化稳定性和尺寸稳定性、低甲醇渗透性和合理的质子电导率。这些性质表明其作为燃料电池应用的聚合物电解质膜的潜力,突出了溴苯基基化合物在开发先进材料中的作用刘百军等人,2006年.

属性

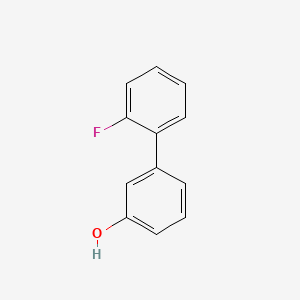

IUPAC Name |

4-(2-bromophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQCDTFIAHLQQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenyl 4-piperidinyl ether hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)

![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)